molecular formula C4H9NO3 B1632124 L-Threonine-15N CAS No. 80681-09-0

L-Threonine-15N

Cat. No. B1632124
CAS RN: 80681-09-0
M. Wt: 120.11 g/mol
InChI Key: AYFVYJQAPQTCCC-SZEKAKMSSA-N
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Description

L-Threonine-15N is the 15N-labeled version of L-Threonine . L-Threonine is a natural amino acid that can be produced by microbial fermentation and is used in food, medicine, or feed .


Synthesis Analysis

L-Threonine is an essential amino acid that plays a vital role in protein synthesis and other metabolic functions, such as glycine synthesis, protein phosphorylation, and O-linked glycosylation . It is elevated in Caenorhabditis elegans under dietary restriction (DR), and L-threonine supplementation increases its healthspan .


Molecular Structure Analysis

The linear formula of L-Threonine-15N is CH3CH(OH)CH(15NH2)CO2H . The molecular weight is 120.11 .


Physical And Chemical Properties Analysis

L-Threonine-15N has a molecular weight of 120.11 g/mol . It is a solid substance .

Scientific Research Applications

  • Scientific Field: Metabolomics

    • Results or Outcomes : The results of these studies can provide insights into the metabolic pathways and processes in the biological sample, which can have implications for understanding disease processes and developing new treatments .
  • Scientific Field: Proteomics

    • Results or Outcomes : The results of these studies can provide insights into the protein composition of the biological sample, which can have implications for understanding cellular processes and developing new drugs .
  • Scientific Field: Microbial Fermentation

    • Application Summary : L-Threonine is an essential amino acid in human and animal nutrition. It is widely used in food, medicine, feed, and other fields. The global market scale exceeds 700,000 tons per year. Corynebacterium glutamicum, as a chassis cell for industrial amino acid production, has the advantages of biological safety and strong environmental adaptability, and is a potential strain for the efficient production of L-threonine .
    • Methods of Application : Microorganisms can synthesize their own desired amino acids, the large-scale production of target amino acids through the metabolic engineering of microorganisms using gene engineering techniques has attracted a great deal of attention from researchers .
    • Results or Outcomes : The high demand for L-threonine has driven the search for production methods based on simple raw materials, simple processes, low costs, and environmental friendliness. Microbial fermentation has stood out in this context .
  • Scientific Field: Animal Nutrition

    • Application Summary : L-Threonine is an essential amino acid in human and animal nutrition. It is widely used in food, medicine, feed, and other fields .
    • Methods of Application : In animal nutrition, L-Threonine is often added to animal feed to ensure that the animals are getting a balanced diet of essential amino acids .
    • Results or Outcomes : The addition of L-Threonine to animal feed can improve the health and growth of the animals, which can have implications for the efficiency and profitability of animal farming operations .
  • Scientific Field: Fermentation Control

    • Application Summary : Controlling the residual glucose concentration is important for improving productivity in L-threonine fermentation .
    • Methods of Application : In this study, a procedure was developed to automatically control the feeding quantity of glucose solution as a function of ammonia-water consumption rate .
    • Results or Outcomes : Using this glucose-ammonia water combined feeding strategy, 102 g/l L-threonine was obtained in a 5-L fermenter, which was then successfully applied in a 500-L fermenter (89 g/l). Therefore, an automatic combination feeding strategy is suitable for improving L-threonine production .

Future Directions

L-Threonine, including its 15N labeled version, could be an effective intervention for preventing senescence progression and age-induced ferroptosis . It has been shown to promote healthspan by expediting ferritin-dependent ferroptosis inhibition in C. elegans .

properties

IUPAC Name

(2S,3R)-2-(15N)azanyl-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-SZEKAKMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Threonine-15N

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Threonine-15N
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
GW Becker - Briefings in Functional Genomics and Proteomics, 2008 - academic.oup.com
Straightforward methods for the introduction of stable isotopes into proteins with subsequent isolation and purification of the proteins will greatly aid the field of quantitative proteomics. …
Number of citations: 61 academic.oup.com
DKY Poon - 2007 - open.library.ubc.ca
The overall goal of this thesis was to study the Cellulomonas fimi family 10 β-1, 4-xylanase Cex along its retaining double-displacement reaction pathway using NMR spectroscopy, …
Number of citations: 6 open.library.ubc.ca
F Al-Muhaysh - 2021 - search.proquest.com
Metabolomics is a large scale study of all metabolites which are small molecules that are contained within cells, biofluid, tissues and organisms (1). Much progress in metabolomics has …
Number of citations: 2 search.proquest.com
HS Atreya - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
The cells will generally utilize the supplemented amino acids for protein synthesis prior to undergoing the de novo synthesis of the target amino acids. Please see page 28 for a …
Number of citations: 3 www.chemie-brunschwig.ch

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